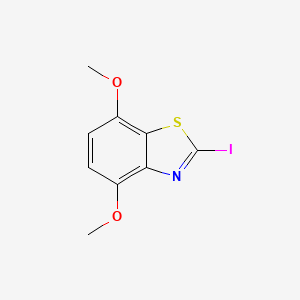

2-Iodo-4,7-dimethoxy-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

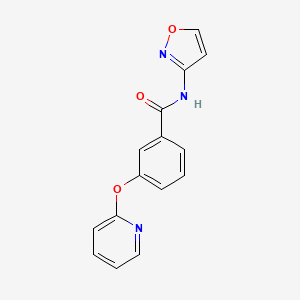

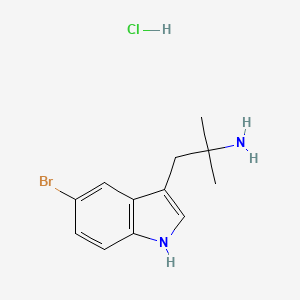

2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a chemical compound with the CAS Number: 1188078-68-3 . It has a molecular weight of 321.14 . It appears as a powder .

Synthesis Analysis

The synthesis of benzothiazoles, which includes 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles in this process: it acts as a carbon source, solvent, and oxidant .Molecular Structure Analysis

The InChI code for 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is 1S/C9H8INO2S/c1-12-5-3-4-6 (13-2)8-7 (5)11-9 (10)14-8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a powder that is stored at room temperature . It has a molecular weight of 321.14 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

One primary application of 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is in the field of synthetic chemistry. It is used as a precursor or intermediate in the synthesis of various benzothiazole derivatives. For example, a study detailed a general method for forming benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides, which is complementary to strategies requiring 2-aminophenols as substrates. This method is also applicable to the formation of benzothiazoles, demonstrating the versatility of halogenated benzothiazoles in synthesizing complex heterocyclic compounds (Evindar & Batey, 2006). Similarly, an organocatalytic protocol has been developed for synthesizing 2-substituted benzoxazoles and benzothiazoles from anilides and thioanilides, using iodoaromatic compounds as catalysts, showcasing the utility of iodinated benzothiazoles in facilitating oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).

Biomedical Research

In biomedical research, derivatives of benzothiazoles, including those related to 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, are explored for their pharmacological properties. A notable example is the investigation of benzothiazole derivatives for their anti-inflammatory and antinociceptive activities, suggesting potential applications in developing new therapeutic agents (Abbas et al., 2015). Furthermore, certain 2-(4-aminophenyl)benzothiazoles have been studied for their potent and selective antitumor activities, with modifications to the benzothiazole core structure influencing their efficacy against various cancer cell lines, highlighting the role of iodinated benzothiazoles in oncology research (Bradshaw, Stevens, & Westwell, 2001).

Material Science

Benzothiazole derivatives, potentially derivable from 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, find applications in material science, particularly in the development of fluorescent probes and corrosion inhibitors. For instance, specific benzothiazole analogs have been applied as fluorescent probes sensing pH and metal cations, demonstrating the compound's utility in creating sensitive and selective detection systems for environmental and biomedical analysis (Tanaka et al., 2001). Additionally, benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors for carbon steel, indicating their potential in industrial applications to protect metals from corrosive environments (Hu et al., 2016).

Eigenschaften

IUPAC Name |

2-iodo-4,7-dimethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPCHYIVIDNDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,7-dimethoxy-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)

![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)

![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)